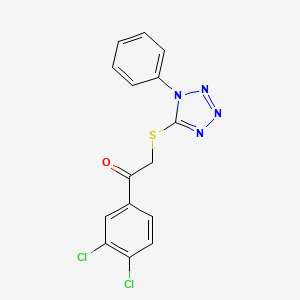
1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone, commonly known as DPTES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DPTES is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Research on compounds structurally related to 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone has focused on synthesizing sulfur- and nitrogen-containing derivatives with potential physiological properties. Farzaliyev et al. (2020) developed a synthesis method for sulfur-containing heteroatomic compounds, leading to derivatives with notable antioxidant effects and membrane-stabilizing properties, suggesting potential for drug development (Farzaliyev et al., 2020).
Magnetic and Electrochemical Properties
The study of compounds related to this compound has also included investigations into their magnetic properties. Constantinides et al. (2011) examined a stable radical derivative, revealing insights into weak ferromagnetic interactions and potential for electronic applications (Constantinides et al., 2011).
Biological Activities
Research on structural analogs has highlighted potential biological activities. For example, Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanone derivatives, demonstrating herbicidal and insecticidal activities. This suggests that compounds related to this compound may also possess useful bioactive properties (Wang et al., 2015).
Membrane and Polymer Applications
Investigations into the synthesis and properties of sulfonated poly(p-phenylene) derivatives by Ghassemi and McGrath (2004) for proton exchange membranes highlight the potential of such compounds in fuel cell technology, demonstrating the versatility and application potential of sulfur-containing compounds (Ghassemi & McGrath, 2004).
Chemiluminescence and Anticancer Activities
Additionally, studies on the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes by Watanabe et al. (2010) provide insights into the potential use of similar compounds in analytical chemistry and biosensing applications. Ravichandiran et al. (2019) evaluated the anticancer activities of phenylaminosulfanyl-1,4-naphthoquinone derivatives, indicating the therapeutic potential of sulfanyl-substituted compounds (Watanabe et al., 2010), (Ravichandiran et al., 2019).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-12-7-6-10(8-13(12)17)14(22)9-23-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMADSPRZQWQJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2397486.png)

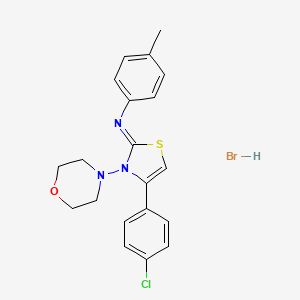
![N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]benzohydrazide](/img/structure/B2397489.png)

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)
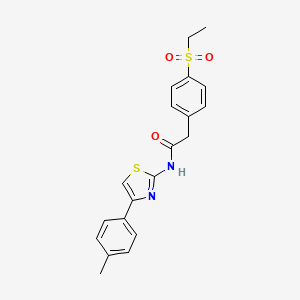
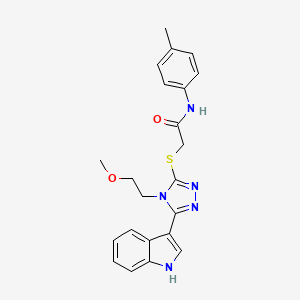
![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)
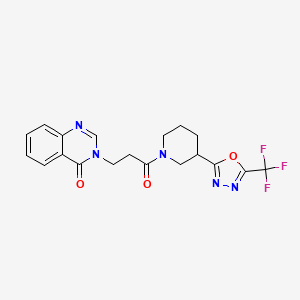

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)